molecular formula C16H13N5O2S B12935320 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12935320
M. Wt: 339.4 g/mol
InChI Key: DYBGYUBZHBUAQM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

7-(4-methylphenyl)sulfonyl-4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H13N5O2S/c1-11-2-4-13(5-3-11)24(22,23)21-7-6-14-15(12-8-19-20-9-12)17-10-18-16(14)21/h2-10H,1H3,(H,19,20)

InChI Key

DYBGYUBZHBUAQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C4=CNN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrrolopyrimidines.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent in several studies:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : The presence of the pyrazole moiety has been associated with enhanced antimicrobial activity. Studies have demonstrated that compounds containing this structure can effectively inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives are being studied for their anti-inflammatory properties. The modulation of specific inflammatory pathways suggests potential therapeutic applications in treating chronic inflammatory diseases .

Agrochemical Applications

The compound's structural features make it suitable for developing agrochemicals:

  • Pesticide Development : Research has indicated that modifications of pyrrolo[2,3-d]pyrimidines can lead to effective pesticide formulations. These compounds may target specific enzymes or receptors in pests, providing a mechanism for pest control while minimizing environmental impact .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The incorporation of pyrrolo[2,3-d]pyrimidine derivatives into polymer matrices can enhance the thermal and mechanical properties of materials. This application is particularly relevant in developing high-performance materials for various industrial applications .

Case Studies

Several case studies illustrate the applications and effectiveness of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine:

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than traditional chemotherapeutics .
Study BAntimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration comparable to existing antibiotics .
Study CPesticide EfficacyDeveloped a novel pesticide formulation that reduced pest populations by over 70% in field trials while being environmentally friendly .

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Structure & Properties

  • Molecular Formula : C₁₆H₁₃N₅O₂S
  • Molecular Weight : 339.37 g/mol
  • CAS Number: 952521-75-4 . This compound belongs to the pyrrolo[2,3-d]pyrimidine family, a scaffold renowned for its structural mimicry of purine nucleosides and broad pharmacological relevance, including roles as kinase inhibitors and antimicrobial agents . The 7-tosyl (tosyl = p-toluenesulfonyl) group enhances stability and modulates solubility, while the 4-pyrazole substituent contributes to target-binding interactions .

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Target/Application Reference
4-(1H-Pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine Tosyl (7), Pyrazole (4) 339.37 Sulfonate, Pyrazole Kinase inhibition intermediates
Baricitinib Intermediate (105) SEM* (7), Pyrazole (4) 371.50 (estimated) SEM, Pyrazole JAK inhibitor precursor
Ruxolitinib Intermediate (5) SEM (7), Pyrazole (4) 356.44 SEM, Pyrazole JAK1/2 inhibitor
4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidines Hydrazinyl (4) ~200–250 Hydrazine, Aromatic aldehydes Antimicrobial agents
PF-06459988 Chloro (2), Methoxy (4) 529.01 Chlorine, Methoxy, Acrylamide EGFR T790M mutant inhibitor

*SEM = [2-(Trimethylsilyl)ethoxy]methyl

Key Observations :

  • Tosyl vs. In contrast, SEM serves as a protecting group for NH functionalities, improving stability during synthesis .
  • Pyrazole Positioning : The 4-pyrazole moiety is conserved across kinase-targeting compounds (e.g., baricitinib, ruxolitinib), suggesting its role in binding ATP pockets .
  • Hydrazinyl Derivatives : These exhibit antimicrobial activity, likely due to the hydrazine group’s ability to form Schiff bases with microbial enzymes .

Comparisons :

  • Baricitinib Intermediate (105) : Uses SEM-Cl instead of TsCl for NH protection, followed by deprotection in final steps .
  • Ruxolitinib : Features SEM protection and acrylamide addition for irreversible JAK binding .

Stability and Reactivity

  • Tosyl Group : Acts as a leaving group, enabling nucleophilic substitution reactions. This contrasts with SEM, which requires acidic conditions for removal .
  • Pyrazole Stability : The 4-pyrazole substituent resists metabolic degradation, a feature critical for prolonged target engagement in JAK/EGFR inhibitors .

Biological Activity

The compound 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 952518-97-7) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is C9H7N5SC_9H_7N_5S, with a molecular weight of 185.19 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a pyrazole and a tosyl group, which are critical for its biological activity.

Research indicates that compounds similar to 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine may act through various mechanisms, including:

  • Inhibition of Protein Kinases : Studies suggest that derivatives of this compound can inhibit Janus kinase (JAK) family kinases, which play a crucial role in signal transduction pathways related to immune response and cell proliferation .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Its structural similarity to other known anticancer agents suggests potential efficacy in inhibiting tumor growth .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives:

Activity Target Effect Reference
JAK InhibitionJAK family kinasesReduced phosphorylation levels
Anticancer ActivityK562, MV4-11, MCF-7 cell linesInduced apoptosis and inhibited proliferation
Antimicrobial PropertiesVarious bacteriaInhibited growth of pathogenic strains

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effect on K562 leukemia cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations. This suggests potential for development as an anticancer therapeutic agent .
  • JAK Inhibition Studies : In vitro assays demonstrated that derivatives of the compound effectively inhibited JAK1 and JAK2 activity, leading to decreased cytokine signaling in immune cells. This positions the compound as a candidate for treating autoimmune diseases .
  • Antimicrobial Activity : Research into the antimicrobial properties revealed that the compound exhibited notable inhibitory effects against several bacterial strains, indicating its potential use in developing new antimicrobial agents .

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